molecular formula C12H13N B11719124 2-(4-Ethynylphenyl)pyrrolidine

2-(4-Ethynylphenyl)pyrrolidine

Cat. No.: B11719124
M. Wt: 171.24 g/mol
InChI Key: YMBJBWJEMQKHKQ-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group with an ethynyl substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethynylphenyl)pyrrolidine typically involves the use of Suzuki–Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethynylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the ethynyl group’s electronic properties contribute to its binding affinity and selectivity towards biological targets. This compound can modulate enzyme activity and receptor interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen heterocycle.

    Pyrrolidinone: A lactam derivative of pyrrolidine.

    Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to a benzene ring.

Uniqueness

2-(4-Ethynylphenyl)pyrrolidine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2-(4-ethynylphenyl)pyrrolidine

InChI

InChI=1S/C12H13N/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h1,5-8,12-13H,3-4,9H2

InChI Key

YMBJBWJEMQKHKQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2CCCN2

Origin of Product

United States

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